![molecular formula C22H13ClFN3 B2697340 1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-45-8](/img/structure/B2697340.png)
1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of pyrazoloquinoline derivatives and has been synthesized using different methods.
Scientific Research Applications
Methods of Application
Results: The derivatives have shown potential in drug development, with some exhibiting significant bioactivity that could lead to novel treatments .
Pharmacology
Methods of Application
Results: Some derivatives have demonstrated potent antibacterial activity, comparable to established drugs like ampicillin .
Materials Science
Methods of Application
Results: Derivatives have been successfully implemented in photovoltaic cells, showing promising efficiency and performance characteristics .
Environmental Science
Results
Chemistry
Methods of Application
Results: The compound has facilitated the development of new synthetic routes and provided insights into complex chemical reactions .
Biology
Methods of Application
Results: The compound has been used to design inhibitors for targets like HIV-1 RT, contributing to the understanding of viral replication mechanisms .
Antimicrobial Research
Methods of Application
Results: Some derivatives have shown good antimicrobial activity, which is dependent on the substitution on the heterocyclic pyridine ring .
Antimalarial Development
Methods of Application
Results: Certain derivatives have exhibited potent antimalarial activity, contributing to the search for new therapeutic options .
Antidepressant and Anticonvulsant Agents
Methods of Application
Results: Some derivatives have shown promising results in preclinical models, indicating potential for further development .
Anticancer Research
Methods of Application
Results: Several derivatives have demonstrated significant anticancer activity, with some showing higher potency than established chemotherapy agents .
Anti-HIV Research
Methods of Application
Results: Research has identified derivatives that can effectively inhibit HIV-1 RT, offering a pathway for new HIV treatments .
Anti-Inflammatory and Antioxidant Studies
Methods of Application
Results: Some derivatives have shown to possess anti-inflammatory and antioxidant effects, suggesting their use in managing inflammation-related conditions .
Neuroprotective Studies
Methods of Application
Results: Some derivatives have shown promising neuroprotective activities, suggesting potential therapeutic applications for neurodegenerative conditions .
Antifungal Development
Methods of Application
Results: Certain derivatives have demonstrated effective antifungal activity, indicating their potential as new antifungal agents .
Anti-Tuberculosis Agents
Results
Some derivatives have shown activity against drug-resistant strains of M. tuberculosis, offering hope for new treatments .
Antiviral Research
Methods of Application
Results: Research has identified derivatives with potent antiviral activity, which could lead to the development of new antiviral drugs .
Cardiovascular Research
Methods of Application
Results: Some derivatives have shown beneficial effects on cardiovascular health, indicating their potential use in cardiovascular therapy .
Gastrointestinal Research
Methods of Application
Results: Derivatives have been found to positively affect gut health, suggesting their application in gastrointestinal treatments .
properties
IUPAC Name |
1-(2-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-17-10-4-5-12-19(17)27-22-15-9-6-11-18(24)21(15)25-13-16(22)20(26-27)14-7-2-1-3-8-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABSEHDZWFKTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)
![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)
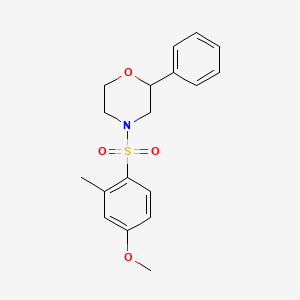
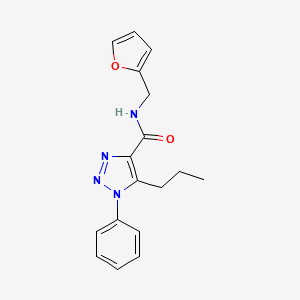
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
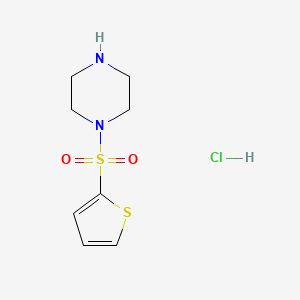
![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)
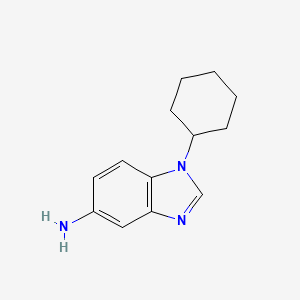
![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)
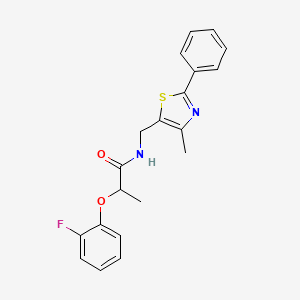
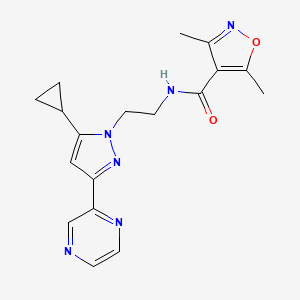
![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)